molecular formula C15H14N2O7 B14011054 Methyl 1-(4,5-dimethoxy-2-nitrobenzoyl)pyrrole-2-carboxylate CAS No. 82635-52-7

Methyl 1-(4,5-dimethoxy-2-nitrobenzoyl)pyrrole-2-carboxylate

Katalognummer: B14011054
CAS-Nummer: 82635-52-7
Molekulargewicht: 334.28 g/mol
InChI-Schlüssel: ZUJVYOLKIXJLIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-(4,5-dimethoxy-2-nitrobenzoyl)pyrrole-2-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a methyl ester group and a benzoyl group that is further substituted with methoxy and nitro groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4,5-dimethoxy-2-nitrobenzoyl)pyrrole-2-carboxylate typically involves the condensation of a pyrrole derivative with a benzoyl chloride derivative. One common method involves the reaction of 4,5-dimethoxy-2-nitrobenzoyl chloride with methyl pyrrole-2-carboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-(4,5-dimethoxy-2-nitrobenzoyl)pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 1-(4,5-dimethoxy-2-nitrobenzoyl)pyrrole-2-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 1-(4,5-dimethoxy-2-nitrobenzoyl)pyrrole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4,5-dimethoxy-2-nitrobenzoate: Similar structure but lacks the pyrrole ring.

    Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate: Similar pyrrole ring structure but with different substituents.

    Methyl 1-(4,5-dimethoxy-2-aminobenzoyl)pyrrole-2-carboxylate: Reduction product of the nitro compound.

Uniqueness

Methyl 1-(4,5-dimethoxy-2-nitrobenzoyl)pyrrole-2-carboxylate is unique due to the presence of both the nitrobenzoyl and pyrrole moieties, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

82635-52-7

Molekularformel

C15H14N2O7

Molekulargewicht

334.28 g/mol

IUPAC-Name

methyl 1-(4,5-dimethoxy-2-nitrobenzoyl)pyrrole-2-carboxylate

InChI

InChI=1S/C15H14N2O7/c1-22-12-7-9(11(17(20)21)8-13(12)23-2)14(18)16-6-4-5-10(16)15(19)24-3/h4-8H,1-3H3

InChI-Schlüssel

ZUJVYOLKIXJLIL-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)C(=O)N2C=CC=C2C(=O)OC)[N+](=O)[O-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.